3-Methyl-2-phenylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-11(14)7-8-13-12(9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIFLNDOTSRSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342644 | |
| Record name | 3-Methyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63445-74-9 | |
| Record name | 3-Methyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Phenylpiperidin 4 One and Analogues
Classical Synthesis Approaches
The traditional methods for constructing the 3-methyl-2-phenylpiperidin-4-one core and its derivatives have heavily relied on condensation and cyclization reactions. These strategies offer robust and often straightforward pathways to the desired piperidone framework.
Mannich Condensation Protocols
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net This three-component condensation involves an aldehyde, a primary or secondary amine, and a ketone containing at least one enolizable proton. organic-chemistry.orgnih.govresearchgate.net For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a variation of this reaction utilizes ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol form of the ketone. organic-chemistry.org
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been synthesized using a mixture of a substituted benzaldehyde, 3-chloro-2-butanone (B129570), and ammonium acetate in ethanol (B145695). nih.gov This highlights the adaptability of the Mannich reaction to incorporate various substituents on the piperidine (B6355638) ring. The general applicability of the Mannich reaction has been demonstrated in the synthesis of a wide range of piperidine-containing compounds, solidifying its importance in the synthesis of these heterocyclic systems. nih.gov
The efficiency and outcome of the Mannich reaction are highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the resulting piperidone. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones is typically carried out in an ethanol medium. nih.govchemrevlett.com In the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones, the reaction mixture is heated in ethanol. nih.gov
The catalytic system is another critical factor. While some Mannich reactions proceed without a catalyst, the use of one can enhance the reaction rate and yield. For example, ammonium chloride has been identified as an effective catalyst in certain Mannich-type reactions, providing excellent yields under reflux conditions. researchgate.net The optimization of these parameters is crucial for achieving acceptable yields of a specific product, as the reaction can sometimes lead to a mixture of products. youtube.com Careful control over the reaction conditions is therefore essential for directing the synthesis towards the desired this compound or its analogues.
The versatility of the Mannich reaction stems from the wide variety of aldehydes, ketones, and nitrogen sources that can be employed. nih.gov This flexibility allows for the synthesis of a diverse library of substituted piperidin-4-ones. In the synthesis of 2,6-diaryl-3-methyl-4-piperidones, for example, various substituted aromatic aldehydes are used to introduce different aryl groups at the 2- and 6-positions of the piperidine ring. nih.gov
The ketone component can also be varied. While ethyl methyl ketone is used for introducing a methyl group at the 3-position, other ketones can be used to generate different substitution patterns. nih.gov For instance, 3-chloro-2-butanone has been used to synthesize 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. nih.gov The nitrogen source is typically a primary or secondary amine or ammonia, often in the form of ammonium acetate, which provides the nitrogen atom for the piperidine ring. nih.govresearchgate.netnih.gov The ability to systematically vary these three components makes the Mannich reaction a powerful tool for creating a wide range of this compound analogues.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another major pathway for the synthesis of piperidone rings. mdpi.com These methods involve the formation of the heterocyclic ring from a single linear precursor that contains all the necessary atoms. This approach offers good control over the stereochemistry of the resulting cyclic product.
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orgbyjus.com The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for forming cyclic β-keto esters, which are precursors to piperidones. wikipedia.orgmasterorganicchemistry.com This strategy is effective for creating 5- or 6-membered rings. wikipedia.orgmasterorganicchemistry.com
In the context of piperidone synthesis, an appropriately substituted amino diester can undergo intramolecular Claisen condensation to form a piperidone ring with a keto group at the 4-position. youtube.com This method has been successfully employed to prepare 4-piperidones from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.com The reaction requires a strong base and careful control of conditions to avoid side reactions. youtube.comwikipedia.org
Table 1: Examples of Reagents in Claisen Condensation for Piperidone Synthesis
| Starting Material | Base | Product | Reference |
| Amino diester | Strong base (e.g., Sodium ethoxide) | β-keto ester (piperidone precursor) | youtube.comwikipedia.org |
| Primary amine and acrylates | Strong base | 4-piperidone | youtube.com |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including substituted piperidines. acs.orgmdma.ch This reaction utilizes transition metal catalysts, most notably ruthenium-based catalysts, to form a new double bond within a diene substrate, leading to the formation of a cyclic olefin. orgsyn.org
In the context of piperidone synthesis, a suitably functionalized acyclic diene precursor containing a nitrogen atom can be subjected to RCM to construct the piperidine ring. acs.org This approach allows for the synthesis of piperidines with various substituents and controlled stereochemistry. For example, a method for the asymmetric synthesis of 4-substituted 3-amino-piperidines has been developed using a protected D-serine as a chiral starting material to control the absolute stereochemistry, with the piperidine ring being formed via an RCM reaction. acs.org The resulting unsaturated piperidine can then be hydrogenated to afford the saturated heterocyclic ring. acs.org The development of more active and stable catalysts has greatly expanded the scope and applicability of RCM in the synthesis of complex heterocyclic systems. mdma.ch
Table 2: Key Features of Ring-Closing Metathesis for Piperidone Synthesis
| Feature | Description | Reference |
| Catalyst | Typically Ruthenium-based (e.g., Grubbs' catalyst) | orgsyn.org |
| Substrate | Acyclic diene containing a nitrogen atom | acs.org |
| Product | Cyclic olefin (unsaturated piperidine) | acs.org |
| Stereocontrol | Can be achieved using chiral starting materials | acs.org |
Stereoselective Synthesis of this compound and Related Structures
The controlled spatial arrangement of substituents on the piperidine ring is crucial for its biological activity. Therefore, stereoselective synthesis is a primary focus in the creation of this compound and related structures.
Asymmetric Catalysis in Piperidinone Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. umontreal.ca Organocatalysis, in particular, has seen significant advancements. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric synthesis of highly substituted piperidines. rsc.orgrsc.orghelsinki.fi These catalysts can activate substrates towards enantioselective transformations, leading to the formation of piperidine rings with multiple stereocenters in a controlled manner. rsc.orgrsc.orghelsinki.fiacs.org For example, a three-component reaction using a chiral phosphoric acid catalyst can produce 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with high enantiomeric excess (up to 99% ee). rsc.orghelsinki.fi
Rhodium-catalyzed asymmetric reductive Heck reactions have also been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. snnu.edu.cn This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | High enantioselectivity (up to 98% ee) for indole-containing chroman derivatives. | mdpi.com |
| Chiral Phosphoric Acid | Three-component reaction | Synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with up to 99% ee. | rsc.orghelsinki.fi |
| Rhodium/(R,R)-QuinoxP* | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted tetrahydropyridines. | snnu.edu.cn |
Diastereoselective Control in Cyclization Reactions
Diastereoselective control in cyclization reactions is another critical strategy for synthesizing stereochemically defined piperidinones. Intramolecular radical cyclization has been shown to be an effective method for creating substituted piperidines with high diastereoselectivity. nih.gov For instance, a phosphorus hydride mediated radical addition/cyclization of a 1,7-diene can yield trisubstituted piperidines. nih.gov
Furthermore, tandem oxidation-cyclization-oxidation processes of unsaturated alcohols have been utilized to afford piperidinones, which can then be reduced with high diastereoselectivity to the corresponding cis-3,4-disubstituted piperidines. birmingham.ac.uk The choice of reducing agent, such as L-Selectride, can lead to diastereomeric ratios greater than 99:1. birmingham.ac.uk Cascade reactions, such as inter-intramolecular double Michael additions, have also been employed to construct highly functionalized cyclohexanones, which can be precursors to piperidinone structures, with excellent diastereoselectivity. beilstein-journals.org
Enantiodivergent Synthetic Routes
Enantiodivergent synthesis allows for the selective production of either enantiomer of a target molecule from a common chiral starting material. This is often achieved by altering reaction conditions or the sequence of synthetic steps. While specific enantiodivergent routes for this compound are not extensively detailed in the provided context, the principles of stereodivergent synthesis are applicable. For example, the use of different chiral auxiliaries or catalysts can direct the stereochemical outcome of a reaction towards one enantiomer over the other. lincoln.ac.uk
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of substituted piperidines. For example, (S,S)-pseudoephedrine has been used as a chiral auxiliary in the synthesis of piperidine-containing compounds. whiterose.ac.uk The auxiliary directs the formation of a new stereocenter, creating diastereomers that can be separated. whiterose.ac.uk
In the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, D-phenylglycinol has been used as a chiral auxiliary. researchgate.net The alkylation of the piperidin-2-one intermediate can proceed with or without protection of a hydroxyl group on the auxiliary, leading to different diastereomeric excesses of the product. researchgate.net When the hydroxyl group is unprotected, a single isomer can be obtained. researchgate.net
| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) / Ratio | Reference |
| D-phenylglycinol (unprotected OH) | Alkylation of piperidin-2-one | Single isomer detected | researchgate.net |
| D-phenylglycinol (protected OH) | Alkylation of piperidin-2-one | 1:2.5 ratio of diastereomers | researchgate.net |
| (+)-(S,S)-pseudoephedrine | Not specified for this compound | Not specified | whiterose.ac.uk |
Multicomponent Reaction (MCR) Approaches to Piperidinone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical route to complex molecules like piperidinones. nih.govchemrxiv.orgorganic-chemistry.orgfrontiersin.org The Mannich reaction is a classic example of an MCR used to synthesize piperidin-4-ones. mdpi.comresearchgate.netchemrevlett.com This reaction typically involves the condensation of an aldehyde, a ketone (such as ethyl methyl ketone), and an amine source like ammonium acetate. chemrevlett.comasianpubs.org
Copper-catalyzed MCRs have also been developed for the synthesis of diverse spirotetrahydrocarbazoles, which contain a piperidine ring. nih.gov These reactions can involve three or four components and proceed with high diastereoselectivity. nih.gov
Novel and Emerging Synthetic Methodologies
The field of piperidinone synthesis is continually evolving with the development of new and innovative methods. Boronyl radical-catalyzed (4+2) cycloaddition reactions have recently been reported for the synthesis of polysubstituted piperidines in high yield and diastereoselectivity. nih.gov This metal-free approach offers broad substrate scope and high modularity. nih.gov
Biocatalytic methods are also gaining prominence. Multi-enzymatic and chemo-enzymatic approaches can produce piperidines with multiple stereocenters in a limited number of steps from achiral precursors. researchgate.net These methods often involve a highly enantioselective transamination followed by a diastereoselective reduction of the resulting enamine or imine intermediate. researchgate.net
Radical Cyclization Strategies for Substituted Piperidines
Radical cyclization offers a powerful method for constructing piperidine rings with a high degree of stereocontrol. A notable approach involves the cyclization of acyclic precursors, such as 7-substituted-6-aza-8-bromooct-2-enoates, to form 2,4-disubstituted piperidines. nih.gov The choice of radical initiator and mediator is crucial for the diastereoselectivity of the reaction. For instance, using tributyltin hydride as the mediator typically results in trans-to-cis diastereomeric ratios of 3:1 to 6:1. nih.gov However, a significant enhancement in diastereoselectivity, achieving ratios up to 99:1, has been observed when tris(trimethylsilyl)silane (B43935) is used. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov
Another strategy employs the cyclization of α-aminoalkyl radicals onto unactivated double bonds to yield polysubstituted piperidines. rsc.org More recently, biocatalytic methods have emerged, utilizing engineered enzymes like cytochrome P450 variants to perform metal-hydride atom transfer (MHAT) radical cyclizations. bioengineer.org These enzymatic reactions can produce highly enantioenriched cyclic amines, including piperidines, under environmentally benign, aerobic whole-cell conditions, achieving enantiomeric ratios as high as 98:2. bioengineer.org
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become an established technique for accelerating reaction rates and improving yields in the synthesis of N-heterocycles. researchgate.netrsc.org This technology significantly reduces reaction times, often from hours or days to mere minutes. researchgate.net In the context of piperidine-containing compounds, microwave irradiation has been effectively used for condensation reactions. For example, the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety was achieved in 3–5 minutes in excellent yields, a significant improvement over conventional heating methods which resulted in lower yields. mdpi.com This method typically involves the condensation of a piperidine-substituted carbaldehyde with various thiosemicarbazides in ethanol with a catalytic amount of acetic acid. mdpi.com The efficiency of microwave heating is also demonstrated in one-pot cyclocondensation reactions of alkyl dihalides with primary amines to form various nitrogen-containing heterocycles. organic-chemistry.org
| Entry | R | Method | Time (min) | Yield (%) |
| 5a | H | A | 10-12 h | 80 |
| B | 3-5 min | 92 | ||
| 5b | C₆H₅ | A | 10-12 h | 82 |
| B | 3-5 min | 94 | ||
| 5c | 4-FC₆H₄ | A | 10-12 h | 79 |
| B | 3-5 min | 91 | ||
| 5d | 4-ClC₆H₄ | A | 10-12 h | 85 |
| B | 3-5 min | 95 | ||
| 5e | 4-BrC₆H₄ | A | 10-12 h | 83 |
| B | 3-5 min | 94 | ||
| Method A: Conventional Heating; Method B: Microwave Irradiation. Data sourced from a study on the synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. mdpi.com |
Continuous Flow Chemistry Applications
Continuous flow chemistry provides a scalable, efficient, and often safer alternative to traditional batch processing for the synthesis of piperidine derivatives. nih.gov This technology utilizes microreactors to perform reactions in a continuous stream, allowing for precise control over reaction parameters and often integrating purification and analysis steps in-line. nih.gov A notable example is the multi-step continuous flow synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist. nih.gov This process uses a sequence of microreactors with integrated solid-supported reagents for purification and in-line IR analysis to monitor the reaction progress. nih.gov
Flow chemistry has also been applied to electrochemical synthesis, such as the anodic α-methoxylation of N-formylpiperidine. This method enables the large-scale production of a key intermediate for synthesizing 2-substituted piperidines. nih.govresearchgate.net Furthermore, continuous flow reactions of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.org
Derivatization and Functionalization Strategies of the Piperidinone Core
The this compound scaffold contains several reactive sites, including the nitrogen atom and the ketone carbonyl group, that are amenable to further chemical modification. These derivatizations are crucial for tuning the molecule's properties.
Modification at the Nitrogen Atom
The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation or N-acylation can be readily achieved to introduce a variety of substituents. For instance, introducing small alkyl groups like a methyl moiety at the piperidine nitrogen has been shown to be critical for the biological activity in certain classes of piperidine derivatives. nih.gov In one study, a series of N-substituted piperidines were prepared, including those with methyl, ethyl, and tosyl groups, to investigate structure-activity relationships. nih.gov The Eschweiler-Clarke reaction, using formic acid-d₂ and formaldehyde, has also been employed in a flow synthesis setting to install an isotopically labeled N-deuteriomethyl group. nih.govresearchgate.net
| Compound | N-Substituent | σ₁ Affinity Kᵢ (nM) |
| 4a | H | 165 |
| 18a | CH₃ | 7.9 |
| 18b | CH₂CH₃ | 115 |
| 13a | Tosyl | 120 |
| Data shows the effect of N-substitution on the sigma-1 (σ₁) receptor affinity of aminoethyl-substituted piperidine derivatives. nih.gov |
Functionalization of the Ketone Carbonyl Group (e.g., Oxime and Thiosemicarbazone Formation)
The ketone carbonyl group at the C4 position is a versatile handle for introducing diverse functionalities. nih.gov A common transformation is the reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. researchgate.net For example, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) can be condensed with hydroxylamine hydrochloride to produce 3-methyl-2,6-diphenylpiperidin-4-one oxime. researchgate.net This oxime can be further derivatized, for instance, by reacting it with an acid chloride like m-methylbenzoyl chloride in the presence of POCl₃ to yield an O-acyl oxime. nih.gov
Similarly, the ketone can undergo condensation with thiosemicarbazide (B42300) or its N-substituted derivatives to form thiosemicarbazones. mdpi.comnih.govuobasrah.edu.iq These reactions are often catalyzed by a small amount of acid and can be significantly accelerated using microwave irradiation. mdpi.com The resulting thiosemicarbazones are of interest as they can act as ligands for metal complexes. znaturforsch.com
Substitution Pattern Variation on Phenyl and Methyl Moieties
Varying the substituents on the phenyl ring at C2 and the methyl group at C3 is a key strategy for creating analogues with diverse properties. The synthesis of 2,6-diarylpiperidin-4-ones often employs a Mannich-type reaction, which allows for the incorporation of various substituted aromatic aldehydes. nih.gov For instance, by using benzaldehyde, p-chlorobenzaldehyde, p-fluorobenzaldehyde, p-methylbenzaldehyde, or p-methoxybenzaldehyde in a reaction with 3-chloro-2-butanone and ammonium acetate, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones with different substitution patterns on the phenyl rings can be synthesized. nih.gov
Another approach to introduce the phenyl group is through a Grignard reaction of an N-protected 3-piperidone with a phenylmagnesium halide, followed by dehydration and reduction. google.com This method also allows for the use of substituted phenyl Grignard reagents to generate a library of C2-aryl piperidines. Four-component reactions involving an aldehyde, an amine, a β-ketoester, and a dienophile can also generate highly substituted piperidone scaffolds, where the choice of aldehyde dictates the substituent at the C2 position. researchgate.net
| Compound | Aldehyde Used | Resulting C2/C6-Aryl Group |
| I | Benzaldehyde | Phenyl |
| II | p-Chlorobenzaldehyde | p-Chlorophenyl |
| III | p-Fluorobenzaldehyde | p-Fluorophenyl |
| IV | p-Methylbenzaldehyde | p-Tolyl |
| V | p-Methoxybenzaldehyde | p-Methoxyphenyl |
| Data sourced from the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. nih.gov |
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| Tributyltin hydride |
| Tris(trimethylsilyl)silane |
| N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide |
| N-formylpiperidine |
| N-(tert-butylsulfinyl)-bromoimine |
| Formic acid-d₂ |
| Formaldehyde |
| 3-methyl-2,6-diphenylpiperidin-4-one |
| Hydroxylamine hydrochloride |
| 3-methyl-2,6-diphenylpiperidin-4-one oxime |
| m-methylbenzoyl chloride |
| Thiosemicarbazide |
| Benzaldehyde |
| p-Chlorobenzaldehyde |
| p-Fluorobenzaldehyde |
| p-Methylbenzaldehyde |
| p-Methoxybenzaldehyde |
| 3-chloro-2-butanone |
| Ammonium acetate |
| Phenylmagnesium halide |
Structural Characterization and Advanced Spectroscopic Analysis
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and providing insights into the molecular framework.
FT-IR spectroscopy is a primary tool for identifying the functional groups within a molecule. For 3-Methyl-2-phenylpiperidin-4-one, characteristic absorption bands would be expected. The carbonyl group (C=O) of the piperidone ring would produce a strong, sharp absorption band, typically in the range of 1710-1740 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine (B6355638) ring would appear as a moderate peak between 3300 and 3500 cm⁻¹. C-H stretching vibrations from the aromatic phenyl ring and the aliphatic piperidine ring and methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be found in the 1450-1600 cm⁻¹ region. However, a specific, experimentally verified FT-IR data table for this compound is not available in the reviewed literature.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the C-C backbone of the piperidine ring would be expected to show strong signals. While studies on related compounds like 3-pentyl-2,6-diphenylpiperidin-4-one have utilized FT-Raman for detailed vibrational analysis, specific Raman shifts for this compound have not been documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of an organic molecule, including connectivity and stereochemistry.
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would show distinct signals for the protons on the phenyl ring, the piperidine ring, and the methyl group. The chemical shifts and splitting patterns (multiplicity) would be crucial for assigning each proton to its specific position.
¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon (C4), typically downfield, carbons of the phenyl ring, and the aliphatic carbons of the piperidine ring (C2, C3, C5, C6) and the methyl group. The specific chemical shifts are highly sensitive to the local electronic and steric environment. Although general chemical shift ranges for similar structures are known, precise, experimentally determined values for this compound are absent from the literature.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting the different fragments of the molecule, such as the phenyl ring to the piperidine core.
While the principles of these techniques are well-understood and their application to other piperidones is documented, a specific analysis detailing these correlations for this compound has not been published.
The piperidine ring can exist in various conformations, most commonly a chair or boat form. The orientation of the substituents (the methyl and phenyl groups) can be either axial or equatorial. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), are critical for determining the three-dimensional structure and preferred conformation of the molecule in solution. These experiments detect through-space interactions between protons that are close to each other, which provides definitive evidence for the relative stereochemistry. Studies on related N-acyl and N-nitroso piperidones have shown that the substitution pattern significantly influences the conformational preference, often leading to chair, twist-boat, or boat conformations. However, a dedicated conformational analysis of this compound using these advanced methods is currently not available.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
There is no specific experimental mass spectrometry data, such as fragmentation patterns under electron impact (EI) or other ionization techniques, available in the reviewed scientific literature for this compound.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
No high-resolution mass spectrometry data for this compound has been found in the surveyed literature. Therefore, an experimental determination of its exact elemental composition is not publicly documented.
X-ray Crystallography for Three-Dimensional Structure Elucidation
A search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. The three-dimensional structure has not been experimentally determined.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination
As no crystal structure has been reported, the absolute configuration of the chiral centers (at carbons C2 and C3) of this compound has not been determined via SCXRD.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Detailed information on the crystal packing and specific intermolecular interactions, which would be derived from crystallographic data, is unavailable for this compound. Studies on related piperidin-4-one derivatives have been conducted, but this information is not transferable to the specific title compound. researchgate.net
Conformational Analysis and Stereochemistry
Piperidinone Ring Conformations
The six-membered piperidinone ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to alleviate ring strain. The most predominant of these is the chair conformation . nih.govasianpubs.orgresearchgate.net This conformation minimizes both angle strain and torsional strain, rendering it the most stable arrangement for the piperidinone ring system.
While the chair form is generally favored, other conformations such as the boat and twist-boat conformations can also exist. asianpubs.orgnih.gov The presence of bulky substituents or specific substitution patterns can lead to a distortion from the ideal chair geometry towards these less stable forms. For example, increasing the size of a substituent at the C-3 position can cause a shift from a chair to a twisted chair and then to a boat conformation. asianpubs.org In some instances, a distorted half-chair conformation has also been reported for piperidone rings. nih.gov
The dynamic interplay between these conformations is a critical aspect of the molecule's behavior. Techniques like time-resolved Rydberg fingerprint spectroscopy have been employed to study the ultrafast conformational dynamics of related N-methyl piperidine (B6355638), revealing coherent oscillatory motions and equilibrium between chair and twist conformers. rsc.org
Stereochemical Descriptors and Nomenclatures
The presence of chiral centers in 3-Methyl-2-phenylpiperidin-4-one necessitates a precise system for describing the spatial arrangement of its atoms. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning stereochemical descriptors. Based on the atomic number of the atoms directly attached to the chiral center, substituents are assigned priorities.
For a molecule with multiple chiral centers, such as certain derivatives of piperidine, the configuration at each center is determined as either R (rectus) or S (sinister). For example, in the drug Tofacitinib, which contains a substituted piperidine ring, the specific (3R,4R) stereoisomer is the one that exhibits the desired pharmacological activity, highlighting the critical importance of stereochemistry. nih.govtru.ca
The relative stereochemistry between substituents on the piperidine ring is often described using cis and trans nomenclature. This indicates whether the substituents are on the same side or opposite sides of the ring's plane, respectively.
Influence of Substituents on Ring Conformation and Dynamics
The substituents on the piperidinone ring, namely the methyl group at C-3 and the phenyl group at C-2, exert a significant influence on the ring's conformation and its dynamic properties.
The general principle is that bulky substituents prefer to occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions, which are a form of steric strain. Therefore, in the most stable chair conformation of this compound, both the phenyl group at C-2 and the methyl group at C-3 are expected to be in equatorial orientations. asianpubs.org
The introduction of an alkyl group at the C-3 position can cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org The size of this substituent is a critical factor; as the steric bulk increases, the energetic preference for the chair conformation may decrease, leading to the adoption of alternative boat or twist-boat conformations. asianpubs.org For instance, the introduction of a bulky isopropyl group at the C-3 position in a related compound was found to favor a boat form. asianpubs.org
The phenyl group at C-2 also plays a crucial role. Its orientation relative to the piperidinone ring is not fixed and it can rotate. The rotation of the phenyl groups is generally fast on the NMR timescale. asianpubs.org The interaction between the phenyl group and other substituents can further influence the conformational equilibrium.
Chirality and Enantiomeric Purity Assessment
The this compound molecule possesses two chiral centers at the C-2 and C-3 positions. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing is diastereomeric.
The assessment of enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a mixture, is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. nih.govtru.ca
Several methods are employed to determine enantiomeric purity:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. researchgate.netnih.gov By using a chiral stationary phase, the two enantiomers of a compound can be resolved into two separate peaks. The ratio of the areas of these peaks gives the enantiomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity, often with the aid of a chiral resolving agent or a chiral solvating agent. libretexts.org These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can be used to determine the absolute configuration of a chiral molecule, providing definitive proof of its stereochemistry. researchgate.net
The synthesis of enantiomerically pure forms of such compounds is often a significant challenge, requiring asymmetric synthesis strategies. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic characteristics of piperidin-4-one derivatives. kahedu.edu.innih.gov These calculations offer a detailed understanding of the molecule's behavior at the quantum level.
Theoretical geometry optimization of piperidin-4-one derivatives is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net These calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related piperidin-4-one structures have confirmed that the piperidine (B6355638) ring generally adopts a chair conformation, a finding that is often corroborated by experimental data from single-crystal X-ray diffraction. sci-hub.se The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Piperidin-4-one Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.214 |
| C1-N1 | 1.460 |
| C5-N1 | 1.457 |
| C-H | ~1.00 |
| N-H | ~1.00 |
| Data derived from a study on a related 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one. sci-hub.se |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, providing critical information about a molecule's reactivity. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:
Electronegativity (χ): Measures the power of a molecule to attract electrons. irjweb.com
Chemical Hardness (η): Represents the resistance to change in electron distribution. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com
These descriptors are invaluable for predicting how the molecule will interact with other chemical species. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Related Piperidin-4-one Derivative
| Descriptor | Value (eV) |
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| Energy Gap (ΔE) | 4.6991 |
| Chemical Hardness (η) | 2.2449 |
| Data derived from studies on related heterocyclic compounds. irjweb.comirjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. irjweb.comresearchgate.net
Mulliken charge analysis provides a quantitative measure of the partial atomic charges within a molecule. orientjchem.org This analysis helps in understanding the electronic structure and the distribution of charge across the atoms, which influences the molecule's dipole moment, polarizability, and other molecular properties. For piperidin-4-one derivatives, Mulliken charge calculations have shown that the presence and position of substituents can significantly alter the electron distribution on the piperidine ring. orientjchem.org
Certain piperidin-4-one derivatives have been investigated for their potential as non-linear optical (NLO) materials. orientjchem.org The NLO properties arise from the interaction of intense light with a material, leading to changes in the light's frequency, phase, or other characteristics. orientjchem.org The first-order hyperpolarizability (β) is a key parameter that measures the NLO activity of a molecule. orientjchem.org Theoretical calculations, often performed using DFT methods, can predict the value of β, providing a way to screen for promising NLO candidates without the need for immediate synthesis and experimental testing.
Molecular Modeling and Simulation
Beyond quantum chemical calculations, molecular modeling and simulation techniques offer further insights into the behavior of 3-Methyl-2-phenylpiperidin-4-one and its analogs, particularly in a biological context.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govalliedacademies.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. kahedu.edu.in For derivatives of this compound, molecular docking studies have been performed to evaluate their potential as anti-cancer agents. nih.gov These studies have docked the compounds into the active sites of various cancer-related proteins, such as those involved in myeloma, leukemia, and lymphoma. nih.gov The results of these docking studies, often expressed as a docking score or binding energy, help to predict the binding affinity and stability of the ligand-protein complex, guiding the design and synthesis of more potent therapeutic agents. alliedacademies.orgmdpi.commdpi.com
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential steric and electronic features required for a molecule to interact with a specific biological target. This approach helps in designing new ligands and in virtual screening of large compound libraries to identify potential hits.
For piperidin-4-one derivatives, pharmacophore models are developed based on a set of known active compounds. These models typically consist of a 3D arrangement of key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a study on N3-phenylpyrazinones, which share structural similarities with the piperidin-4-one scaffold, led to the development of a six-point pharmacophore model. This model included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov Such a model, once validated, can be used as a 3D query to search databases for novel molecules that match the pharmacophoric features and are therefore likely to be active.
The process of developing a pharmacophore model involves aligning the most active molecules in a training set and extracting the common features that are believed to be responsible for their biological activity. The quality and predictive power of the resulting model are then rigorously assessed through various validation techniques.
Table 1: Example of Pharmacophoric Features for Piperidin-4-one Analogs
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Interaction with donor groups in the receptor's active site. |
| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Interaction with acceptor groups in the receptor's active site. |
| Hydrophobic Region | A non-polar region of the molecule. | Van der Waals interactions with hydrophobic pockets in the receptor. |
| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Pi-pi stacking or hydrophobic interactions with the receptor. |
This table represents a generalized set of features commonly identified in pharmacophore models for heterocyclic compounds and is for illustrative purposes.
Virtual screening campaigns using such pharmacophore models have been successful in identifying novel inhibitors for various targets. For example, a pharmacophore-based virtual screening of the ZINC database was employed to find new inhibitors of the iASPP drug target, leading to the identification of 36 potential hits from an initial pool of 12,000 compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that influence their potency.
In the context of piperidin-4-one derivatives and related heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. These studies generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
For example, a 3D-QSAR study on quinazolinone derivatives, which also possess a heterocyclic core, resulted in a predictive CoMFA model that could guide future structural modifications to improve antitumor activity. rsc.org Similarly, QSAR studies on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives identified that substitutions with more electronegative and less bulky groups are favorable for antihypertensive activity. nih.gov These studies often report high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating the robustness and predictive power of the models. nih.govmdpi.comresearchgate.net
Table 2: Statistical Parameters for a Representative 3D-QSAR Model
| Parameter | Value | Description |
| R² (Correlation Coefficient) | > 0.9 | Indicates a strong correlation between predicted and actual activity for the training set. |
| q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model for a test set of compounds. |
| F-test value | High | Indicates the statistical significance of the model. |
| Standard Error of Estimate | Low | Represents the deviation of the predicted values from the experimental values. |
This table presents typical statistical values for a robust QSAR model and is for illustrative purposes.
The insights gained from QSAR models are crucial for optimizing lead compounds by suggesting specific structural modifications that are likely to result in improved biological activity.
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target at an atomic level. mdpi.com These simulations can predict the stability of the ligand-protein complex, reveal the key amino acid residues involved in binding, and elucidate the conformational changes that occur upon ligand binding. mdpi.com
For compounds related to this compound, MD simulations are used to validate the binding modes predicted by molecular docking studies and to assess the stability of the ligand within the active site of the target protein over time. For instance, MD simulations of pteridinone derivatives as PLK1 inhibitors showed that the inhibitors remained stable in the active site of the protein for the duration of the simulation, reinforcing the docking results. mdpi.com
The stability of the ligand-protein complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand has found a favorable binding pose and that the complex is stable. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand, providing a more accurate estimation of its binding affinity compared to docking scores alone.
Table 3: Key Parameters Analyzed in MD Simulations
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Highlights key interactions responsible for binding affinity and specificity. |
| Binding Free Energy (e.g., MM-PBSA/GBSA) | An estimation of the free energy change upon ligand binding. | Provides a more quantitative measure of binding affinity. |
This table outlines common parameters used in the analysis of MD simulation trajectories.
Investigation of Biological Activities in Pre Clinical Models
Antiproliferative Activities in Cellular Models
The piperidine (B6355638) scaffold is a key pharmacophore in the development of new anticancer agents. nih.gov Derivatives of 3-methyl-2-phenylpiperidin-4-one have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and to induce cell death.
Studies have demonstrated the cytotoxic potential of this compound derivatives against various human cancer cell lines. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, where the core structure is closely related to this compound, has shown significant cytotoxic effects against several hematological cancer cell lines. nih.gov The evaluation of these compounds against multiple myeloma, leukemia, and natural killer t-cell lymphoma cell lines confirmed their potential as anti-cancer agents. nih.gov
Specifically, compounds designated as II and IV in a study, which feature different substitutions on the aryl rings, were effective in reducing the proliferation of these cancer cells. nih.gov The cytotoxic activity is influenced by the nature and position of substituents on the phenyl rings at the C2 and C6 positions of the piperidinone core.
Table 1: Cytotoxic Effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives on Hematological Cancer Cell Lines. nih.gov
| Compound Type | Cancer Cell Lines Tested | Observed Effect |
|---|
Another related series of compounds, 3,5-bis(benzylidene)-4-piperidones, also exhibited high toxicity towards human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2, HSC-4), and various adenocarcinoma cell lines (Colo-205, HT-29). mdpi.com This highlights the general potential of the substituted piperidin-4-one scaffold in cancer therapy.
The antiproliferative activity of these piperidin-4-one derivatives is linked to their ability to induce programmed cell death, or apoptosis. Research into the mechanism of action of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed that certain derivatives actively promote apoptosis in cancer cells. nih.gov
Compounds II and IV from this series were found to increase the messenger RNA (mRNA) expression of key pro-apoptotic genes, namely p53 and Bax. nih.gov The p53 protein is a well-known tumor suppressor that can trigger apoptosis in response to cellular stress, while Bax is a crucial protein in the mitochondrial pathway of apoptosis. The upregulation of these genes suggests that the cytotoxic effects of these compounds are mediated, at least in part, by the activation of the intrinsic apoptotic pathway. nih.gov
Further studies on related piperidone structures showed mechanisms involving cell cycle arrest and the activation of caspases, which are the executive enzymes of apoptosis. mdpi.com For instance, some derivatives were found to cause an increase in the sub-G1 cell population, a hallmark of apoptotic cell death, and slight activation of caspase-3. mdpi.com
Antimicrobial Activities
In addition to their anticancer properties, piperidin-4-one derivatives have been investigated for their ability to combat microbial infections. Various analogues have demonstrated efficacy against a range of bacterial and fungal pathogens in laboratory tests.
Derivatives of this compound have shown notable antibacterial activity. A study involving a series of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones reported their minimum inhibitory concentration (MIC) values against several bacterial strains. nih.gov The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
The antibacterial activity was tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results, summarized in the table below, indicate that the antibacterial potency is dependent on the specific substitutions on the aryl ring. nih.gov
Table 2: In vitro Antibacterial Activity (MIC, µg/mL) of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-one Derivatives. nih.gov
| Compound | R' Group | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| 1a | 4-N(CH₃)₂ | 125 | 125 | 250 | 250 |
| 2a | 4-OCH₃ | 250 | 125 | 250 | 500 |
| 3a | 4-OH | 125 | 250 | 500 | 500 |
| 4a | 4-Cl | 250 | 250 | 250 | 500 |
| Standard (Streptomycin) | | 10 | 5 | 5 | 10 |
Antifungal Efficacy in In vitro Assays
The same series of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones was also evaluated for its antifungal properties against common fungal pathogens like Candida albicans and Aspergillus niger. nih.gov These compounds exhibited a range of antifungal activities, again demonstrating the influence of the substituent groups on their biological effects. nih.govnih.gov
The antifungal screening results indicate that these piperidinone derivatives possess potential for development as antifungal agents. The MIC values against the tested fungal strains are presented below. nih.gov
Table 3: In vitro Antifungal Activity (MIC, µg/mL) of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-one Derivatives. nih.gov
| Compound | R' Group | C. albicans | A. niger |
|---|---|---|---|
| 1a | 4-N(CH₃)₂ | 250 | 500 |
| 2a | 4-OCH₃ | 500 | 500 |
| 3a | 4-OH | 250 | 250 |
| 4a | 4-Cl | 250 | 500 |
| Standard (Griseofulvin) | | 500 | 100 |
Enzyme Inhibitory Activities
The piperidine nucleus is a common feature in many enzyme inhibitors. Research into related piperidine-containing structures suggests that derivatives of this compound could exhibit inhibitory activity against various enzymes, particularly those involved in neurotransmission.
Studies on compounds with a piperidine core have shown potent and selective inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, the compound TAK-147, which contains a substituted piperidinyl moiety, is a potent and reversible inhibitor of AChE with an IC₅₀ value of 51.2 nM. nih.gov It displayed high selectivity for AChE over BChE. nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov
While direct studies on this compound are limited in this context, the established activity of structurally related piperidines indicates a potential avenue for future investigation into its enzyme inhibitory properties. The neurotoxicant MPP+ (1-methyl-4-phenylpyridinium ion), a metabolite of MPTP, has also been shown to inhibit AChE, suggesting that the 4-phenyl-substituted nitrogen-containing ring system can interact with this enzyme. nih.gov
Exploration of Other Biological Activities (e.g., Antiviral, Anti-inflammatory in appropriate models)
The therapeutic potential of a compound often extends beyond a single target class. Screening for broader biological activities, such as antiviral and anti-inflammatory effects, is a common practice in drug discovery.
Based on a comprehensive literature search, there are no specific preclinical studies investigating the antiviral or anti-inflammatory properties of this compound. The piperidine scaffold is present in various molecules that have demonstrated such activities. For instance, certain complex derivatives of piperidin-4-one have been synthesized and evaluated as anti-inflammatory agents by measuring their capacity to inhibit the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular models. Similarly, other distinct piperidine-containing structures have been assessed for activity against a range of viruses. Nevertheless, these findings pertain to derivatives and not to the specific chemical entity of this compound.
Structure Activity Relationship Sar Studies of 3 Methyl 2 Phenylpiperidin 4 One Derivatives
Impact of Substituent Effects on Biological Activities
The biological activity of 3-methyl-2-phenylpiperidin-4-one derivatives is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and phenyl rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition and interaction with biological targets.
Research into a series of 2,6-diaryl-3-methyl-4-piperidones has demonstrated that substitutions on the aryl rings play a significant role in their antimicrobial activity. For instance, the introduction of thiosemicarbazone derivatives at the 4-position of 2,6-diaryl-3-methyl-4-piperidones was found to significantly enhance antifungal activity when compared to the parent piperidin-4-one. biomedpharmajournal.org This suggests that the thiosemicarbazone moiety is a key pharmacophore for antifungal effects in this class of compounds. Some of these derivatives showed antimicrobial activity comparable to the standard drug ampicillin (B1664943) and antifungal activity comparable to terbinafine. biomedpharmajournal.org
In the context of anticancer activity, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated. nih.gov Specific compounds within this series demonstrated the ability to reduce the growth of various hematological cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could bind to key proteins involved in cancer progression. nih.gov The presence of the chloro group at the 3-position appears to be a critical modification for inducing cytotoxic effects in myeloma, leukemia, and NK lymphoma cell lines. nih.gov
Furthermore, in the development of analgesics, modifications to the piperidine ring have yielded compounds with remarkable potency. For example, in a series of 3-methyl-4-(N-phenylamido)piperidines, the introduction of a methoxyacetamide pharmacophore led to compounds with optimal analgesic potency and a short duration of action. nih.gov The nature of the substituent on the piperidine nitrogen was also found to be crucial. For instance, the cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] derivative demonstrated exceptional potency. nih.gov
The following table summarizes the impact of various substituents on the biological activity of piperidin-4-one derivatives based on published research findings.
| Core Scaffold | Substituent(s) | Biological Activity | Key Findings | Reference |
| 2,6-diaryl-3-methyl-4-piperidone | Thiosemicarbazone at C-4 | Antimicrobial, Antifungal | Enhanced antifungal activity compared to the parent compound. | biomedpharmajournal.org |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Chloro group at C-3, various aryl groups at C-2 and C-6 | Anticancer | Reduction in the growth of hematological cancer cell lines. | nih.gov |
| 3-methyl-4-(N-phenylamido)piperidine | Methoxyacetamide at C-4, various N-1 substituents | Analgesic | The methoxyacetamide group and specific N-1 substituents led to high potency. | nih.gov |
Role of Stereochemistry in Biological Recognition and Activity
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound derivatives. The presence of multiple chiral centers in these molecules means that they can exist as different stereoisomers, which can have markedly different interactions with chiral biological macromolecules such as receptors and enzymes.
The significance of stereochemistry is clearly illustrated in studies of analgesic 3-methyl-4-(N-phenylamido)piperidines. The cis and trans diastereomers of these compounds exhibit substantial differences in analgesic potency. For example, the cis-isomer of one such derivative was found to be significantly more potent than its corresponding trans-diastereomer, highlighting the importance of the relative orientation of the substituents on the piperidine ring for optimal interaction with the opioid receptor. nih.gov Specifically, cis-42 was 13,036 times more potent than morphine, while its diastereomer, 43, was 2778 times more potent. nih.gov
Similarly, investigations into new series of piperidin-4-one derivatives have underscored the effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol from a cis-3-alkyl-2,6-diarylpiperidin-4-one derivative and the subsequent evaluation of its biological activity revealed that the specific stereoconfiguration was crucial for its efficacy. nih.gov This indicates that the precise three-dimensional structure of the molecule is essential for its recognition by and interaction with the biological targets responsible for its antimicrobial and anthelmintic effects.
In a broader context, the principle that stereochemistry governs biological activity is a well-established concept in medicinal chemistry. For many chiral compounds, only one enantiomer or a specific diastereomer will exhibit the desired therapeutic effect, while the other(s) may be less active, inactive, or even cause undesirable side effects. mdpi.comnih.gov The differential activity of stereoisomers often arises from the fact that the binding sites of biological targets are themselves chiral, and therefore one stereoisomer will have a more complementary fit than the others. mdpi.com
Molecular Modifications Guiding Enhanced Activity Profiles
The rational design and molecular modification of the this compound scaffold have been instrumental in developing derivatives with enhanced activity profiles. This approach involves making targeted changes to the molecule's structure based on an understanding of its SAR to improve potency, selectivity, and pharmacokinetic properties.
One example of this is the development of potent analgesic agents. Starting from a lead compound, systematic modifications of the substituents on the piperidine ring have led to a significant increase in analgesic activity. The introduction of a 4-methyl group to fentanyl, a potent opioid analgesic, resulted in a compound with approximately four times the potency of the parent drug, demonstrating that even small modifications can have a profound impact on activity. researchgate.net
In the pursuit of novel acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, structural modifications of related piperidine-containing compounds have been explored. For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, modifications at four different parts of the molecule were performed. nih.gov It was observed that introducing a lipophilic environment at the C-5 position of the pyridazine (B1198779) ring was favorable for AChE-inhibitory activity and selectivity. nih.gov While modifications to the benzylpiperidine moiety were generally detrimental to activity, substitutions on the C-6 phenyl group led to compounds with equivalent or slightly improved activity. nih.gov
Furthermore, the structural modification of 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives was shown to enhance their analgesic activity. researchgate.net The study concluded that alterations in the molecular structure were responsible for a better analgesic response compared to the parent compound. researchgate.net This highlights a common strategy in drug development where a known active compound is used as a starting point for further optimization through chemical synthesis and pharmacological testing.
The following table provides examples of molecular modifications that have led to enhanced activity profiles in piperidine derivatives.
| Parent Compound/Scaffold | Molecular Modification | Resulting Compound/Derivative | Enhanced Activity Profile | Reference |
| Fentanyl | Addition of a 4-methyl group | 4-Methyl fentanyl | ~4 times more potent as an analgesic | researchgate.net |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Introduction of a methyl group at C-5 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Increased selectivity for human AChE | nih.gov |
| 4-(4′-Chlorophenyl)-4-hydroxy piperidine | Combination with phenacyl halides | Substituted 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives | More prominent analgesic response | researchgate.net |
Role As a Synthetic Intermediate and Scaffold in Chemical Discovery
Versatility of the 3-Methyl-2-phenylpiperidin-4-one Core for Scaffold Derivatization
The this compound scaffold is rich in functionality, offering several sites for chemical modification. This versatility allows for the systematic derivatization of the core structure, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. The primary sites for derivatization include the nitrogen atom (N1), the carbon atom at position 3, and the phenyl group at position 2.
Key derivatization strategies include:
N-Substitution: The secondary amine of the piperidine (B6355638) ring is a common site for modification. For instance, it can undergo Mannich condensation reactions. A notable example is the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one, where a morpholinomethyl group is introduced at the N1 position. researchgate.net This type of modification is often employed to enhance solubility or modulate biological activity.
C2 and C6 Aryl Group Variation: The synthesis of piperidin-4-ones often involves a multi-component reaction that allows for the incorporation of various aromatic aldehydes. researchgate.netasianpubs.org This enables the generation of derivatives with different substituents on the phenyl rings at the C2 and C6 positions. For instance, in the synthesis of the aforementioned 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, aldehydes such as benzaldehyde, p-chlorobenzaldehyde, and p-fluorobenzaldehyde were used to vary the aryl groups. nih.gov
These examples highlight the scaffold's adaptability for creating a wide range of analogues, a crucial feature for its use as an intermediate in chemical discovery.
Table 1: Examples of Derivatization Strategies for the 3-Methylpiperidin-4-one Scaffold
| Position of Derivatization | Reaction Type | Example Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| N1 | Mannich Condensation | Formaldehyde, Morpholine | N-alkylated piperidin-4-ones | researchgate.net |
| C3 | Halogenation (via starting material) | 3-Chloro-2-butanone (B129570) | 3-Halo-piperidin-4-ones | nih.gov |
| C2, C6 | Multi-component Condensation | Substituted Benzaldehydes | 2,6-Diaryl-piperidin-4-ones | nih.govresearchgate.net |
Application in Library Synthesis and Diversity-Oriented Synthesis
The systematic generation of compound libraries is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently create collections of structurally diverse small molecules, which can be used to probe biological systems and identify new therapeutic leads. nih.govcam.ac.uk The goal of DOS is to populate chemical space with novel and complex scaffolds, moving beyond the flat, aromatic structures that dominate many screening collections. nih.govresearchgate.net
The this compound core is an excellent starting point for such endeavors due to its inherent three-dimensionality and multiple, orthogonally reactive functional groups. While large-scale DOS libraries based specifically on this compound are not extensively documented in publicly available literature, the principles of DOS are well-illustrated by the derivatization potential of the piperidine scaffold. A typical DOS strategy involves a branching pathway where a common intermediate is elaborated into a variety of distinct molecular skeletons. cam.ac.ukfrontiersin.org
The derivatization possibilities discussed previously (N-alkylation, C3-functionalization, and C2/C6-aryl variation) demonstrate how the this compound scaffold could be used in a "build/couple/pair" approach common in DOS. frontiersin.org
Build: Synthesis of the core this compound structure. asianpubs.org
Couple: Attachment of various building blocks at the N1, C3, or aryl positions.
Pair: Intramolecular reactions to form new rings or complex structures, generating skeletal diversity.
This approach allows for the rapid generation of a library of related but structurally distinct compounds. The synthesis of focused libraries for hit optimization, such as a 22-member library of piperidinol analogs for anti-tuberculosis screening, exemplifies how piperidine scaffolds are used to generate structure-activity relationship (SAR) data, a key aspect of library synthesis. nih.govresearchgate.net
Table 2: Conceptual Application of DOS Principles to the Piperidin-4-one Scaffold
| DOS Phase | Action | Application to this compound | Potential Outcome |
|---|---|---|---|
| Build | Construct core scaffold | Synthesis of the piperidin-4-one ring via multi-component reaction. | A collection of piperidin-4-ones with initial diversity at C2/C6. |
| Couple | Introduce new functionalities | N-alkylation with various electrophiles; reaction at the C3 position. | A library of intermediates with diverse appendages. |
| Pair | Intramolecular cyclization/reaction | Ring-closing metathesis, intramolecular Heck reactions, etc. (hypothetical). | Generation of novel bicyclic or polycyclic scaffolds. |
Contribution to the Discovery of Novel Chemical Entities
The ultimate goal of using a scaffold like this compound is to discover novel chemical entities (NCEs) with valuable biological or material properties. The derivatization of this core has led to the identification of compounds with significant biological activity.
A prominent example is the synthesis and evaluation of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents. nih.gov In this study, several derivatives were designed and synthesized, and their cytotoxic effects were tested against various hematological cancer cell lines. nih.gov
Key Research Findings:
Compounds II (3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one) and IV (3-Chloro-3-methyl-2,6-bis(p-tolyl)piperidin-4-one) were found to reduce the growth of multiple cancer cell lines.
These compounds were shown to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax.
Molecular docking studies suggested that these novel compounds could effectively bind to target proteins in leukemia and myeloma cell lines.
The study concluded that these novel 3-chloro-3-methyl-2,6-(diarylpiperidin)-4-ones are promising candidates for further evaluation as potential cancer therapeutics. nih.gov
This work is a clear demonstration of how the this compound scaffold serves as a platform for the discovery of NCEs with potential therapeutic applications. The inherent biological relevance of the piperidin-4-one nucleus, which is found in numerous bioactive compounds with activities ranging from antiviral to analgesic, further underscores the importance of its derivatives in the ongoing search for new medicines. researchgate.net
Table 3: Biological Activity of Novel Entities Derived from a 3-Methylpiperidin-4-one Scaffold
| Compound Name | Target/Application | Key Finding | Reference |
|---|---|---|---|
| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Anti-cancer (Hematological) | Reduced growth of cancer cell lines; induced pro-apoptotic genes. | nih.gov |
Future Research Directions
Development of Advanced Stereoselective Synthetic Methodologies
The biological activity of piperidinone derivatives is often intrinsically linked to their stereochemistry. The presence of chiral centers at the C2 and C3 positions of 3-methyl-2-phenylpiperidin-4-one means that its different stereoisomers can exhibit distinct pharmacological profiles. Consequently, a primary direction for future research is the development of advanced stereoselective synthetic methods.
Integrated Computational and Experimental Approaches for Mechanism Elucidation
A synergistic approach combining computational modeling and experimental validation is crucial for a deeper understanding of the structure-activity relationships (SAR) and reaction mechanisms of this compound derivatives. Future research will increasingly rely on this integrated strategy.
Computational tools, such as Density Functional Theory (DFT) and molecular docking, can predict the conformational preferences, stability, and binding interactions of these compounds with biological targets. nih.govnih.gov For instance, computational studies have been used to investigate the conformational diversity of related compounds like 1-phenylpiperidin-4-one, revealing the existence of multiple stable conformers in the gas phase. osti.gov Such in silico predictions can guide the design of new derivatives with enhanced activity.
These computational predictions must be substantiated by experimental data. Techniques like X-ray crystallography can determine the solid-state conformation of these molecules, while spectroscopic methods (NMR, IR) confirm their chemical structures. researchgate.netchemrevlett.com By correlating computational predictions with experimental results from biological assays, researchers can elucidate the precise molecular mechanisms of action, identify key pharmacophoric features, and rationally design next-generation therapeutic agents with improved specificity and efficacy. nih.gov
Expansion of Biological Activity Spectrum in New Pre-clinical Models
Derivatives of this compound have demonstrated a broad range of biological activities, including analgesic, local anaesthetic, antifungal, antimicrobial, and anticancer properties. researchgate.netbiomedpharmajournal.orgnih.gov A significant avenue for future research is the systematic expansion of this activity spectrum by evaluating these compounds in new and more complex pre-clinical models.
| Reported Activity | Compound Type | Key Findings | Reference(s) |
| Analgesic & Local Anaesthetic | 2,6-diaryl-3-methyl-4-piperidones | 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one showed the highest activity. | researchgate.net |
| Antifungal | Oxime derivatives of piperidones | 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime was potent against Aspergillus niger. | researchgate.net |
| Antimicrobial | Thiosemicarbazone derivatives | Derivatives showed significant activity against various bacterial and fungal strains. | biomedpharmajournal.org |
| Anticancer | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compounds reduced the growth of hematological cancer cell lines and induced apoptosis. | nih.gov |
Given that the piperidine (B6355638) ring is a core structure in many neuroactive compounds, exploring the potential of this compound derivatives in neurological disorders is a logical next step. The structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to induce Parkinson's-like symptoms in animal models, suggests that these compounds could be investigated for neuroprotective or modulatory effects. wikipedia.org Furthermore, screening against a wider array of cancer cell lines, including solid tumors, and investigating their potential as antiviral agents are promising research directions. nih.govnih.gov This will require the use of advanced in vivo and ex vivo models to assess efficacy, toxicity, and pharmacokinetic profiles.
Exploration of Hybrid Structures Integrating the Piperidinone Moiety
Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising strategy for developing novel therapeutic agents with multi-target activity or improved pharmacological properties. This molecular hybridization approach can lead to synergistic effects and overcome drug resistance mechanisms.
Future research should focus on designing and synthesizing hybrid structures that integrate the piperidinone core with other biologically active moieties. For example, literature shows that linking piperazine-containing fragments to other heterocyclic systems like imidazole, furan, or quinolone can yield compounds with potent antiviral and antimicrobial activities. nih.gov Another approach involves replacing parts of a known active molecule, such as a tetrahydropyridine (B1245486) ring, with a different functional group like a 1,2,3-triazole to create novel analogs. researchgate.net By strategically combining the this compound moiety with other fragments known to interact with specific biological targets, researchers can develop innovative compounds with unique and enhanced therapeutic profiles.
Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical industry is increasingly moving towards more environmentally benign and sustainable manufacturing processes. A critical future research direction for this compound is the development of green chemistry approaches for its synthesis. mdpi.com
This involves adopting principles that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. researchgate.netnih.gov
Catalysis: Utilizing reusable, non-toxic catalysts to improve reaction efficiency and reduce waste. researchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly shorten reaction times from hours to minutes. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com
By developing and implementing these green methodologies, the synthesis of this compound and its derivatives can become more cost-effective, safer, and environmentally sustainable, aligning with the future demands of pharmaceutical production. nih.govejcmpr.com
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-2-phenylpiperidin-4-one, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves condensation reactions or reductive amination. Key steps include:
- Reagent Selection: Use methylamine derivatives and ketone precursors under acidic catalysis (e.g., acetic acid) to form the piperidinone ring.
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol to isolate the product .
- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of amine to ketone) and use anhydrous solvents to minimize hydrolysis side reactions .
Basic: What safety precautions should be taken when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- First Aid:
- Storage: Keep in airtight containers away from oxidizers and heat sources (storage temperature <25°C) .
Advanced: How can HPLC methods be developed to assess the purity of this compound, especially in the presence of structurally similar impurities?
Methodological Answer:
- Mobile Phase Preparation: Use a methanol-buffer system (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 for optimal peak separation .
- Column Selection: A C18 reverse-phase column (250 mm × 4.6 mm, 5 µm) is recommended.
- Detection: Set UV detection to 254 nm for piperidinone derivatives.
- Impurity Profiling: Spike samples with known impurities (e.g., N-oxide byproducts) to validate resolution and retention times .
Advanced: What strategies are effective in resolving contradictions in pharmacological activity data observed for this compound derivatives?
Methodological Answer:
- Data Triangulation: Cross-validate results using in vitro binding assays (e.g., receptor affinity) and in silico docking studies (e.g., AutoDock Vina) to confirm target interactions .
- Batch Analysis: Replicate experiments across multiple synthetic batches to rule out impurity-driven variability .
- Structural Modifications: Introduce substituents (e.g., halogens at the phenyl ring) to isolate structure-activity relationships (SAR) and clarify mechanistic discrepancies .
Basic: What are the critical parameters in scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
- Solvent Volume Ratio: Scale solvent volumes linearly (e.g., 10 mL/g precursor) to ensure consistent mixing .
- Heat Dissipation: Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions during amine addition .
- Workup Efficiency: Replace manual extraction with continuous liquid-liquid extractors for large volumes.
- Yield Monitoring: Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) to identify bottlenecks .
Advanced: How can molecular docking studies be utilized to predict the binding affinity of this compound derivatives with target receptors?
Methodological Answer:
- Ligand Preparation: Generate 3D conformers of derivatives using Open Babel; optimize geometry with Gaussian 09 at the B3LYP/6-31G* level .
- Receptor Grid Definition: Use X-ray crystallography data (e.g., PDB ID 4EA3 for opioid receptors) to define active-site coordinates in AutoDock .
- Docking Parameters: Run 100 Lamarckian genetic algorithm runs per ligand; validate poses with RMSD clustering (<2.0 Å threshold).
- Affinity Correlation: Compare docking scores (ΔG) with experimental IC50 values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
